1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene
Overview
Description
1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8BrF3 It is characterized by the presence of a bromomethyl group and a trifluoroethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(2,2,2-trifluoroethyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substituted benzyl derivatives, aldehydes, carboxylic acids, and methyl derivatives depending on the reaction type and conditions.
Scientific Research Applications
1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in the development of new therapeutic agents due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The trifluoroethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other chemical species.
Comparison with Similar Compounds
1-Bromo-2,2,2-trifluoroethylbenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
4-Bromomethyl-2,2,2-trifluoroethylbenzene: Positional isomer with different substitution pattern on the benzene ring.
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene:
Uniqueness: 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene is unique due to the combination of a bromomethyl group and a trifluoroethyl group on the benzene ring. This combination imparts distinct reactivity and electronic properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
1-(bromomethyl)-4-(2,2,2-trifluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c10-6-8-3-1-7(2-4-8)5-9(11,12)13/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCNRQAKSCIUHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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